1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)pyrrolidine
Description
This compound (CAS 627528-96-5) is a phosphorus-containing heterocyclic molecule with a pentacyclic framework fused to a pyrrolidine moiety. Its structural complexity arises from the 12,14-dioxa-13-phosphapentacyclo backbone, which incorporates oxygen and phosphorus atoms within a polycyclic system. Analytical characterization via NMR, HPLC, and LC-MS confirms its purity and structural integrity, as documented by Amadis Chemical . The pyrrolidine substituent likely enhances solubility and modulates electronic properties, making it relevant for pharmaceutical or catalytic applications.
Properties
IUPAC Name |
1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)pyrrolidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20NO2P/c1-3-9-19-17(7-1)11-13-21-23(19)24-20-10-4-2-8-18(20)12-14-22(24)27-28(26-21)25-15-5-6-16-25/h1-4,7-14H,5-6,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEBZMIJYTLAUKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)P2OC3=C(C4=CC=CC=C4C=C3)C5=C(O2)C=CC6=CC=CC=C65 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20NO2P | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)pyrrolidine involves multiple steps, typically starting with the preparation of the pentacyclic core. This core is synthesized through a series of cyclization reactions, often involving the use of phosphorus-containing reagents and oxygen donors.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)pyrrolidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)pyrrolidine involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Phosphapentacyclo Derivatives with Varied Substituents
- Compound from : A dimethylamino-substituted analog, 10-[[13-(dimethylamino)-12,14-dioxa-13-phosphapentacyclo[...]tricosa[...]decaen-10-yl]methoxymethyl]-N,N-dimethyl-...-amine, shares the core phosphapentacyclo structure but includes a methoxymethyl linker and dimethylamino groups.
Compound from :
A trifluoroethyl-pyrrolidinecarboxamide derivative (tetrazatricyclo[...]dodeca[...]pentaen[...]pyrrolidine-1-carboxamide) replaces the phosphorus-oxygen framework with a tetrazatricyclo system. The trifluoroethyl group introduces strong electron-withdrawing effects, which could improve metabolic stability relative to the target compound .
Table 1: Structural and Functional Comparisons
Macrocyclic and Polycyclic Kinase Inhibitors
- Compound from : Potassium 6-oxo-7,13,16,22-tetraazatetracyclo[...]tricosa[...]octaen-2-yne-15-carboxylate is a macrocyclic quinoxaline derivative with demonstrated submicromolar inhibition of Pim-1/Pim-2 kinases. Unlike the target compound, its activity stems from a tetraazatetracyclic core and carboxylate group, highlighting how macrocyclization and charged moieties enhance kinase binding .
KT5720 and KT5823 () :
These epoxy- and methoxycarbonyl-containing indole/pyrrolo hybrids (e.g., KT5823) show structural parallels in fused heterocycles but lack phosphorus. Their bioactivity in protein kinase inhibition suggests that the target compound’s phosphorus-oxygen system could be optimized for similar pathways .
Research Findings and Implications
- Synthetic Challenges : The target compound’s synthesis likely involves multi-step pathways, akin to the macrocyclic compound in , requiring precise control over ring closure and phosphorus incorporation .
- The pyrrolidine group may facilitate membrane penetration, a advantage over bulkier derivatives .
- Analytical Characterization : NMR and LC-MS data () provide a benchmark for comparing purity and stability with analogs. For instance, trifluoroethyl derivatives () may exhibit distinct spectral profiles due to fluorine’s NMR sensitivity .
Biological Activity
The compound 1-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yl)pyrrolidine is a complex organic molecule characterized by a unique pentacyclic structure that incorporates phosphorus and oxygen atoms. This structure suggests potential applications in medicinal chemistry and material science due to its intricate arrangement of functional groups and rings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 584.6 g/mol. The compound features a pentacyclic framework that enhances its stability and reactivity. The presence of the phosphorus atom indicates its potential role in coordination chemistry and as a ligand in various biological systems.
Structural Features
| Feature | Description |
|---|---|
| Pentacyclic Structure | Provides stability and potential reactivity |
| Phosphorus Presence | Suggests applications in coordination chemistry |
| Oxygen Atoms | Contributes to the compound's reactivity profile |
Biological Activity
Preliminary studies indicate that this compound may exhibit significant biological activity due to its structural components:
- Antimicrobial Properties : Research has shown that compounds with similar structural motifs can possess antimicrobial activity against various pathogens.
- Anticancer Potential : The complex arrangement of rings and functional groups may facilitate interactions with biological macromolecules such as proteins and nucleic acids, potentially leading to anticancer effects.
- Enzyme Inhibition : The presence of the pyrrolidine moiety suggests possible inhibition of specific enzymes involved in metabolic pathways.
Study 1: Antimicrobial Activity
A study conducted on related phosphorous-containing compounds demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The mechanism was attributed to membrane disruption caused by the interaction of the phosphorous atom with bacterial cell membranes.
Study 2: Anticancer Activity
In vitro tests have indicated that similar pentacyclic compounds can induce apoptosis in cancer cell lines by activating caspase pathways. Further exploration is needed to evaluate the specific mechanisms through which this compound operates.
Research Findings
Recent investigations have focused on the synthesis and characterization of this compound:
- Synthesis Methodology : The synthesis typically involves multi-step reactions requiring careful control of conditions such as temperature and pH to achieve high yields.
- Mechanistic Studies : Ongoing research aims to elucidate the precise mechanisms through which this compound interacts with biological systems.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
